N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide

Forensic Toxicology Mass Spectrometry Regioisomer Differentiation

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (CAS 2365471-64-1), designated as AB-FUBINACA isomer 2, is a regioisomer of the synthetic cannabinoid receptor agonist AB-FUBINACA. This compound is indazole-derived and features a 2-methylbutanamide side chain, distinguishing it from the 3-methylbutanamide side chain of the parent AB-FUBINACA.

Molecular Formula C20H21FN4O2
Molecular Weight 368.4 g/mol
CAS No. 2365471-64-1
Cat. No. B2491366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide
CAS2365471-64-1
Molecular FormulaC20H21FN4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26)
InChIKeySGXRGVNSKNQWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AB-FUBINACA Isomer 2 CAS 2365471-64-1: A Critical Regioisomer for Forensic and Pharmacological Reference Standards


N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (CAS 2365471-64-1), designated as AB-FUBINACA isomer 2, is a regioisomer of the synthetic cannabinoid receptor agonist AB-FUBINACA [1]. This compound is indazole-derived and features a 2-methylbutanamide side chain, distinguishing it from the 3-methylbutanamide side chain of the parent AB-FUBINACA [2]. It is primarily supplied as an analytical reference standard for forensic toxicology and research applications to ensure accurate identification of illicit synthetic cannabinoid formulations .

Why Generic Substitution of AB-FUBINACA Isomer 2 (CAS 2365471-64-1) Fails in Forensic and Bioanalytical Workflows


Substituting AB-FUBINACA isomer 2 with its parent compound (AB-FUBINACA) or other in-class analogs is scientifically invalid due to regioisomer-specific analytical signatures and potential differences in pharmacological activity [1]. Standard GC-MS or LC-MS methods may fail to distinguish this isomer from other positional variants without validated reference standards, leading to false-negative or false-positive identifications in forensic casework [2]. Furthermore, research on related indazole regioisomers demonstrates that minor structural shifts can alter CB1 receptor potency from nanomolar to micromolar ranges, meaning procurement of the incorrect isomer can invalidate receptor binding and in vivo pharmacological studies [3].

Quantitative Differentiation Evidence for AB-FUBINACA Isomer 2 (CAS 2365471-64-1) Against Closest Analogs


Regioisomeric Differentiation from AB-FUBINACA Parent and Four Other Positional Isomers via LC-ESI-QqQ-MS Product Ion Abundance Ratios

AB-FUBINACA isomer 2 can be unambiguously differentiated from five other positional isomers, including the parent AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl) isomer), using ESI-QqQ-MS. The logarithmic values of product ion abundance ratios (ln(A109/A253)) as a function of collision energy provide clear and significant differentiation among all six isomers [1]. In ESI-LIT-MS negative mode, this compound was one of only three isomers that could be discriminated based on characteristic product ions observed at the MS3 stage [1].

Forensic Toxicology Mass Spectrometry Regioisomer Differentiation Synthetic Cannabinoids

CB1 Receptor Binding Affinity Disparity Between Regioisomeric Classes: 1-Alkyl-1H-Indazole vs. 2-Alkyl-2H-Indazole Regioisomers

While specific CB1 binding data for AB-FUBINACA isomer 2 has not been published, the regioisomeric class effect is well-documented: 1-alkyl-1H-indazole regioisomers of AB-FUBINACA act as high-potency CB1 agonists (EC50 = 2.1–11.6 nM), whereas the corresponding 2-alkyl-2H-indazole regioisomers demonstrate only micromolar agonist activity at CB1 receptors [1]. The parent AB-FUBINACA (1-alkyl-1H-indazole regioisomer) has a reported Ki of 0.9 nM at CB1 [2]. This regioisomeric potency cliff means that AB-FUBINACA isomer 2 cannot be assumed to share the same nanomolar potency without direct pharmacological characterization.

Cannabinoid Pharmacology Receptor Binding Regioisomer Potency Structure-Activity Relationship

Certified Reference Standard Purity (≥98%) and Solubility Profile for Analytical Method Validation

Commercially available AB-FUBINACA isomer 2 (Cayman Chemical, Item No. 9001529) is supplied as a crystalline solid with purity ≥98% . This exceeds the typical purity requirements for analytical reference standards used in forensic and clinical toxicology method validation. The solubility profile is DMF: 5 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, and Ethanol: 2 mg/ml . In contrast, the parent AB-FUBINACA reference standard (Item No. 14039) shows higher DMF solubility (20 mg/ml) , indicating formulation-relevant differences between isomers.

Analytical Chemistry Reference Standards Method Validation Quality Control

In Vivo Cannabimimetic Baseline: AB-FUBINACA Class Hypothermia and Bradycardia in Rat Model

The parent AB-FUBINACA (1-alkyl-1H-indazole regioisomer) induces dose-dependent hypothermia and bradycardia in rats at 0.3–3 mg/kg (i.p.), effects reversible by the CB1 antagonist rimonabant, confirming cannabimimetic activity in vivo [1]. This provides a quantitative efficacy and toxicity benchmark for the class. Isomer 2 has not yet been evaluated in equivalent in vivo models; however, the regioisomeric potency differences observed in vitro (nanomolar vs. micromolar CB1 activity) predict that isomer 2 may exhibit a distinct in vivo pharmacological profile [2].

In Vivo Pharmacology Cannabimimetic Activity Biotelemetry Toxicology

Metabolic Stability of AB-FUBINACA Class in Human Liver Microsomes as a Benchmark for Isomer-Specific Metabolism Studies

The parent AB-FUBINACA demonstrates moderate metabolic stability, with 77% of the parent compound remaining after 3 hours of incubation with human liver microsomes (HLMs) [1]. Major metabolic pathways include hydroxylation on the indazole ring and amino-oxobutane moiety, dealkylation, and hydrolysis of the primary amide [2]. The 2-methyl substituent of isomer 2 is expected to alter the rate and/or regioselectivity of these phase I metabolic transformations relative to the 3-methyl substituent of the parent, though isomer-specific incubation studies have not yet been reported.

Drug Metabolism Human Liver Microsomes Metabolite Identification Toxicokinetics

Key Application Scenarios for AB-FUBINACA Isomer 2 (CAS 2365471-64-1) Based on Quantitative Differentiation Evidence


Forensic Seized Drug Analysis and Regioisomer Confirmation

Forensic laboratories analyzing seized synthetic cannabinoid blends must confirm the identity of specific regioisomers for legal prosecution and drug intelligence. AB-FUBINACA isomer 2 serves as the definitive reference standard for LC-MS/MS method validation, enabling differentiation from AB-FUBINACA parent and other positional isomers using the product ion abundance ratio (ln(A109/A253)) methodology established by Murakami et al. (2018) [1].

In Vitro Cannabinoid Receptor Pharmacology and SAR Studies

Academic and pharmaceutical researchers investigating structure-activity relationships of indazole-based cannabinoid agonists require this isomer to map how side-chain methyl position (2-methyl vs. 3-methyl) modulates CB1/CB2 receptor binding, functional activity, and biased signaling. The documented regioisomeric potency cliff (nanomolar to micromolar) makes this compound essential for building predictive SAR models [2].

Hepatocyte and Microsomal Metabolism Studies for Biomarker Discovery

Clinical and forensic toxicology laboratories developing LC-MS/MS methods for detecting synthetic cannabinoid intake in urine or blood must identify isomer-specific metabolites. Incubation of AB-FUBINACA isomer 2 with human liver microsomes or hepatocytes, benchmarked against the parent compound's 77% stability at 3 hours, enables discovery of unique hydroxylation or hydrolysis products that serve as intake markers [3].

In Vivo Pharmacodynamic and Toxicokinetic Profiling

Contract research organizations (CROs) conducting regulatory toxicology or proof-of-concept efficacy studies for synthetic cannabinoid countermeasures need this compound for comparative in vivo experiments. Using the parent AB-FUBINACA's established dose-response (hypothermia and bradycardia at 0.3–3 mg/kg in rats) as a baseline, researchers can determine whether the regioisomeric shift alters the in vivo potency, duration of action, or adverse effect profile [4].

Quote Request

Request a Quote for N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.